Furafylline-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furafylline-d3 is a synthetic compound that is used in scientific research for its wide range of applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. This article will provide an overview of furafylline-d3, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Asthma Treatment

Furafylline, a methylxanthine derivative, was initially introduced as a long-acting alternative to theophylline for treating asthma. It helps in managing asthma symptoms by acting as a bronchodilator .

Pharmacokinetics

Studies have shown that furafylline has an elimination half-life significantly longer than that of theophylline when administered to beagle dogs, indicating its potential for extended therapeutic effects .

Cytochrome P450 1A2 Inhibition

Furafylline is a potent and selective inhibitor of human cytochrome P450 1A2, which plays a crucial role in drug metabolism. This property makes it valuable for studying drug-drug interactions and the metabolism of other compounds .

Caffeine Metabolism

Administration of furafylline can lead to elevated plasma levels of caffeine due to its inhibition of caffeine oxidation. This effect is significant for research on caffeine’s pharmacological effects and its interaction with other drugs .

Clinical Drug Interaction Studies

Furafylline has been used in clinical studies to assess drug-drug interactions, particularly through its suppression of CYP1A2 oxidative activity, which is crucial for the metabolism of many drugs .

Mechanism-Based Inhibition Research

As a mechanism-based inhibitor of P450 1A2, furafylline is used in research to understand how certain drugs can irreversibly inhibit enzyme activity, which is important for predicting long-term effects of drug use and potential toxicities .

Wirkmechanismus

Eigenschaften

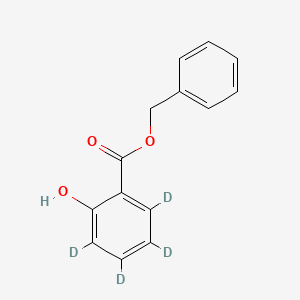

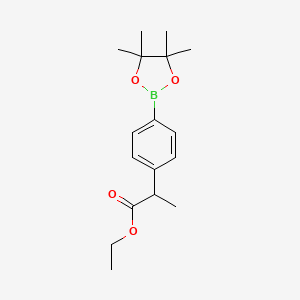

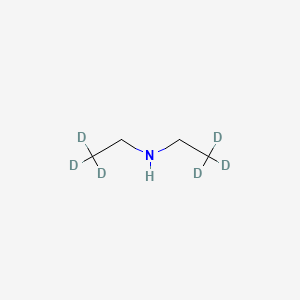

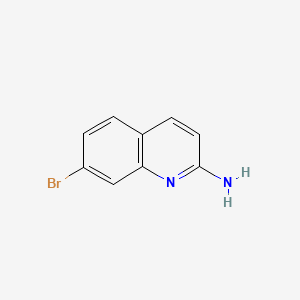

| { "Design of the Synthesis Pathway": "The synthesis pathway of Furafylline-d3 involves the incorporation of three deuterium atoms into the Furafylline molecule. This can be achieved through a series of chemical reactions that involve the selective replacement of hydrogen atoms with deuterium atoms. The starting materials for this synthesis pathway include Furafylline and deuterated reagents, which are used in the various reactions to introduce the deuterium atoms. The synthesis pathway involves several steps, including deuterium exchange, reduction, and purification.", "Starting Materials": [ "Furafylline", "Deuterated reagents" ], "Reaction": [ "Step 1: Deuterium exchange - Furafylline is reacted with a deuterated reagent, such as deuterated water or deuterated acid, to replace one or more hydrogen atoms with deuterium atoms.", "Step 2: Reduction - The deuterated Furafylline is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to introduce additional deuterium atoms.", "Step 3: Purification - The resulting Furafylline-d3 is purified using techniques such as chromatography or recrystallization to obtain a pure sample of the compound." ] } | |

CAS-Nummer |

149981-47-5 |

Produktname |

Furafylline-d3 |

Molekularformel |

C12H12N4O3 |

Molekulargewicht |

263.271 |

IUPAC-Name |

3-(furan-2-ylmethyl)-1-methyl-8-(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14)/i1D3 |

InChI-Schlüssel |

KGQZGCIVHYLPBH-FIBGUPNXSA-N |

SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C |

Synonyme |

3-(2-Furanylmethyl)-3,7-dihydro-1-methyl-8-(methyl-d3)-1H-purine-2,6-dione; 3-(2-furanylmethyl)-3,9-dihydro-1,8-dimethyl-1H-purine-2,6-dione-d3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

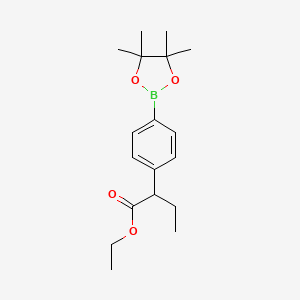

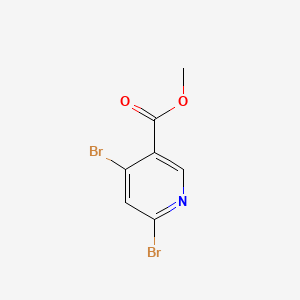

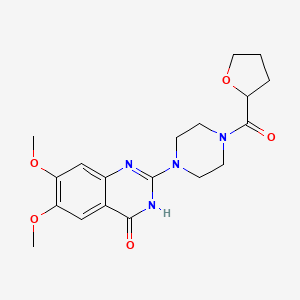

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)